molecular formula C16H20N2O5S2 B2607909 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide CAS No. 2097920-89-1

2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide

Cat. No. B2607909
CAS RN: 2097920-89-1
M. Wt: 384.47
InChI Key: DBEJWCSAVNGEHK-UHFFFAOYSA-N
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Description

“2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . It has a molecular formula of C16H20N2O5S2 and a molecular weight of 384.47.


Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The compound “2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide” likely contains this thiophene ring as part of its structure .


Chemical Reactions Analysis

The nature of the sulfur reagent can have a significant impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

As mentioned earlier, the molecular formula of this compound is C16H20N2O5S2 and it has a molecular weight of 384.47. Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Chemoselective Synthesis and Optimization

A foundational aspect of researching this compound involves its synthesis and optimization for further applications. Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to synthesize N-(2-Hydroxyphenyl)acetamide, a related compound, indicating the potential for developing methodologies for similar complex molecules. This process optimization, involving various acyl donors and reaction conditions, highlights the importance of efficient synthesis routes for such compounds in pharmaceutical development (Magadum & Yadav, 2018).

Antimicrobial Applications

The antimicrobial potential of compounds bearing sulfamoyl moieties, akin to the one , has been significantly explored. For instance, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl groups, demonstrating promising antimicrobial properties. This suggests that derivatives of the mentioned compound could also be investigated for their antimicrobial efficacy, providing insights into their potential therapeutic applications (Darwish et al., 2014).

Inhibitory Effects on Enzymatic Activity

Another significant area of research is the investigation of compounds for their inhibitory effects on specific enzymes, which has therapeutic implications. Shukla et al. (2012) studied analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) for their glutaminase inhibitory activity. This research indicates the potential for exploring the compound for similar enzyme inhibition, which could be relevant in cancer therapy or metabolic disorders (Shukla et al., 2012).

Synthetic Derivatives and Biological Evaluation

Exploring synthetic derivatives of complex molecules and their biological evaluation forms a core part of pharmaceutical research. Fuloria et al. (2014) synthesized Schiff bases and thiazolidinone derivatives, presenting a methodology that could be adapted for creating derivatives of "2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide" for further biological evaluation, potentially leading to the discovery of new therapeutic agents (Fuloria et al., 2014).

Future Directions

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

properties

IUPAC Name

2-[4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-16(20,8-12-6-7-24-10-12)11-18-25(21,22)14-4-2-13(3-5-14)23-9-15(17)19/h2-7,10,18,20H,8-9,11H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEJWCSAVNGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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